molecular formula C10H11NO4 B045948 Methyl 3-acetamido-2-hydroxybenzoate CAS No. 184151-07-3

Methyl 3-acetamido-2-hydroxybenzoate

Cat. No.: B045948
CAS No.: 184151-07-3
M. Wt: 209.2 g/mol
InChI Key: FQERLORSROTTGU-UHFFFAOYSA-N
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Description

Methyl 3-acetamido-2-hydroxybenzoate is an organic compound with the molecular formula C10H11NO4. It is a derivative of benzoic acid and contains functional groups such as an ester, an amide, and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-acetamido-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the acylation of 3-amino-2-hydroxybenzoic acid with acetic anhydride, followed by esterification with methanol. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetamido-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-acetamido-2-hydroxybenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-acetamido-2-hydroxybenzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation and pain. The compound’s hydroxyl and amide groups play crucial roles in binding to the active sites of these enzymes, leading to their inhibition .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-acetamido-2-hydroxybenzoate
  • Methyl 5-acetamido-2-hydroxybenzoate
  • Methyl 3,5-dibromo-2-hydroxybenzoate

Uniqueness

Methyl 3-acetamido-2-hydroxybenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

IUPAC Name

methyl 3-acetamido-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6(12)11-8-5-3-4-7(9(8)13)10(14)15-2/h3-5,13H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQERLORSROTTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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